molecular formula C10H9BrClNO B7536157 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one

1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one

Cat. No.: B7536157
M. Wt: 274.54 g/mol
InChI Key: AWKDKABVXZTIMG-UHFFFAOYSA-N
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Description

1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromo-substituted indole ring and a chloroethanone moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Mechanism of Action

The mechanism of action of 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and biological activity.

Biological Activity

1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BrClNO\text{C}_9\text{H}_8\text{BrClN}O

This compound features a bromo-substituted indole moiety, which is known for its pharmacological properties. The presence of the chloroethanone group contributes to its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably, it has been investigated for its effects on:

  • Inhibition of Oncogenic Pathways : The compound has shown promise in inhibiting key signaling pathways associated with cancer proliferation. For instance, it may interfere with the RAS signaling pathway, which is crucial for cell growth and survival .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
Study AMCF-7, HeLa15Apoptosis induction via caspase activation
Study BA549 (Lung Cancer)20Inhibition of RAS signaling
Study CPC3 (Prostate Cancer)10Modulation of Bcl-2 family proteins

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer
In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Lung Cancer Treatment
Research on A549 lung cancer cells revealed an IC50 value of 20 µM. The compound effectively inhibited RAS-mediated signaling pathways, suggesting a novel approach for targeting RAS-driven malignancies.

Case Study 3: Prostate Cancer Effects
In PC3 prostate cancer cells, the compound showed an IC50 value of 10 µM. It was found to modulate Bcl-2 family proteins, promoting cell death in resistant cancer cell lines.

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-1-2-9-7(5-8)3-4-13(9)10(14)6-12/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKDKABVXZTIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.